molecular formula C7H11ClN2S2 B7589115 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole

2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole

Cat. No. B7589115
M. Wt: 222.8 g/mol
InChI Key: RSOFUZDTOKMRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound has a unique structure that makes it an interesting target for synthesis and research.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by interfering with the synthesis of bacterial and fungal cell walls. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole has a low toxicity profile and is well-tolerated in vivo. This compound has been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. It has also been shown to exhibit good solubility in water and organic solvents, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against various strains of bacteria and fungi, making it a useful tool for studying the mechanisms of bacterial and fungal infections. However, one of the limitations of using this compound is its relatively low potency compared to other antimicrobial agents. This may limit its usefulness in certain applications.

Future Directions

There are several future directions for the research and development of 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of infectious and inflammatory diseases. Another area of research is the exploration of the potential applications of this compound in agriculture, including its use as a pesticide or fungicide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole can be achieved through several methods. One of the most common methods involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 1,4-dichlorobutane in the presence of a base such as potassium carbonate. The reaction can be carried out in various solvents such as dimethyl sulfoxide, dimethylformamide, or acetonitrile. The yield of this reaction can be improved by optimizing the reaction conditions, including temperature, time, and the ratio of reactants.

Scientific Research Applications

2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antimicrobial activity against various strains of bacteria and fungi. It has also been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(4-chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S2/c1-6-9-10-7(12-6)11-5-3-2-4-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOFUZDTOKMRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.